molecular formula C11H15N5O2S B15058005 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid

Cat. No.: B15058005
M. Wt: 281.34 g/mol
InChI Key: UBXFLRCZOOVRKW-UHFFFAOYSA-N
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Description

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a chemical compound with the molecular formula C11H15N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a thioacetic acid group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is unique due to the presence of both the butyl group and the thioacetic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a purine base and a thioacetamide functional group, which suggests various reactivity and interaction possibilities within biological systems.

  • Molecular Formula : C14H18N5O2S
  • Molecular Weight : 314.39 g/mol
  • CAS Number : 321418-06-8

The presence of the thio group in its structure indicates potential reactivity that can be leveraged for therapeutic applications.

Biological Activity Overview

The biological activities of this compound are still under investigation, but several studies have indicated promising properties:

  • Anticancer Activity : Initial screenings have shown that purine derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 µM .
  • Mechanism of Action : The compound may act through multiple mechanisms, including:
    • Inhibition of microtubule assembly, which is crucial for cell division.
    • Induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
  • Potential for Drug Development : The structural characteristics of this compound allow for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2-(6-Amino-9-benzylpurin-8-thiol)acetamideC14H13N5O2SBenzyl group instead of butyl; potential for different biological activities
2-(6-Amino-7H-purin-8-thiol)acetamideC12H12N4O2SSimilar thioacetamide structure; different purine base
2-(N-(3,4-dimethoxyphenyl)-thio)-acetamideC12H15N3O3SContains a dimethoxyphenyl group; may have distinct pharmacological properties

This table illustrates how modifications in the structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of purine derivatives similar to this compound:

  • Cytotoxicity Studies : A study reported that derivatives exhibited significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents .
  • Molecular Modeling Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression, which could guide future drug design efforts .
  • In Vivo Studies : Although primarily focused on related compounds, some preclinical studies suggest that purine derivatives can effectively reduce tumor growth rates in animal models, highlighting their translational potential .

Properties

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

2-(6-amino-9-butylpurin-8-yl)sulfanylacetic acid

InChI

InChI=1S/C11H15N5O2S/c1-2-3-4-16-10-8(9(12)13-6-14-10)15-11(16)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,13,14)

InChI Key

UBXFLRCZOOVRKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1SCC(=O)O)N

Origin of Product

United States

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